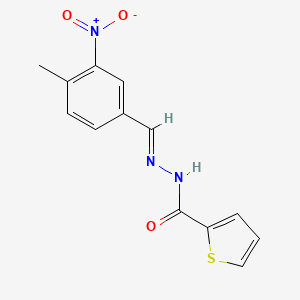

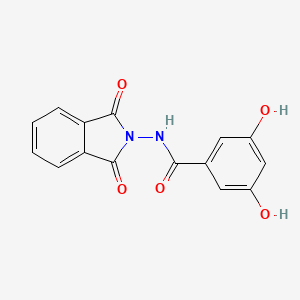

2-(5-巯基-1,3,4-噻二唑-2-基)-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of derivatives within the thiadiazole and isoindole families has been well-documented. For instance, the synthesis of mercapto functionalised 1,3,4-thiadiazoles has been described, showcasing methods to create these compounds with specific structures and bonds (Hipler, Winter, & Fischer, 2003). Another study focused on the palladium-catalyzed synthesis of 2-substituted isoindole-1,3-diones, highlighting a one-step approach that tolerates a variety of functional groups (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of related compounds often includes N–H⋯S hydrogen bonds forming chains, as seen in the crystal structures of mercapto functionalised 1,3,4-thiadiazoles (Hipler, Winter, & Fischer, 2003).

Chemical Reactions and Properties

Various chemical reactions are essential for synthesizing and modifying thiadiazole and isoindole derivatives. For example, the cyclization of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives showcases the flexibility in synthesizing these compounds under different conditions (Kurzer & Canelle, 1963).

Physical Properties Analysis

The physical properties of thiadiazole and isoindole derivatives vary widely, often determined by their molecular structure and substitution patterns. For example, the study of isoindole-1,3-diones by carbonylative cyclization illustrates the impact of different substituents on the yield and properties of the resulting compounds (Worlikar & Larock, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of these compounds are closely tied to their molecular structure. The synthesis and structural analysis of thiadiazole derivatives, for example, provide insight into their potential reactivity and applications in various fields (Dandia, Kaur, & Singh, 1993).

科学研究应用

杂环化合物合成

研究重点在于利用类似于2-(5-巯基-1,3,4-噻二唑-2-基)-1H-异吲哚-1,3(2H)-二酮的衍生物合成新型杂环化合物。例如,2-巯基-1,3,4-三唑和2-氨基-1,3,4-噻二唑等化合物已通过连续转化合成,展示了一种制备具有显著生物活性潜力的杂环组装体的方法 (Petkevich 等,2021)。

抗菌和抗真菌活性

2-(5-巯基-1,3,4-噻二唑-2-基)-1H-异吲哚-1,3(2H)-二酮的衍生物已对其抗菌和抗真菌特性进行了评估。由2-氨基-5-巯基-1,3,4-噻二唑合成新化合物,并随后对各种细菌和真菌菌株进行测试,结果很有希望,突出了它们作为抗菌剂的潜力 (Salih 等,2007)。

缓蚀

该化合物及其类似物作为缓蚀剂的有效性已得到研究。实验和理论研究表明,2-氨基-5-巯基-1,3,4-噻二唑等衍生物可以显着抑制硫酸溶液中低碳钢的腐蚀,展示了它们在材料科学和工程应用中的潜力 (Döner 等,2011)。

催化和传感器应用

研究已扩展到将基于1,3,4-噻二唑衍生物的巯基化合物用于开发传感器。例如,结合了自组装巯基化合物和金纳米粒子的改性碳糊电极已证明可有效电位测定Cu(II)离子,表明它们在化学传感器开发中的实用性 (Mashhadizadeh 等,2008)。

安全和危害

作用机制

Target of Action

The primary targets of Oprea1_526367 are yet to be identified . The compound’s interaction with these targets plays a crucial role in its overall mechanism of action. Understanding these targets can provide insights into the compound’s therapeutic potential and the biological processes it may influence.

Mode of Action

The mode of action of Oprea1_526367 involves its interaction with its primary targets . These interactions can lead to various changes within the cell, influencing cellular processes and potentially leading to therapeutic effects.

Biochemical Pathways

Oprea1_526367 likely affects multiple biochemical pathways . These pathways could include metabolic sequences, enzymatic conversions, and gene expression among others. The downstream effects of these pathway alterations could have significant impacts on cellular function and overall health .

Pharmacokinetics

The pharmacokinetics of Oprea1_526367, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic potential and safety profile. Detailed information on the pharmacokinetics of oprea1_526367 is currently limited .

Result of Action

The molecular and cellular effects of Oprea1_526367’s action are dependent on its interactions with its targets and its influence on biochemical pathways . These effects could range from changes in cellular metabolism to alterations in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_526367 . These factors could include the cellular environment, the presence of other compounds, and various external conditions. Understanding these influences can help optimize the use of Oprea1_526367 and enhance its therapeutic potential .

属性

IUPAC Name |

2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2S2/c14-7-5-3-1-2-4-6(5)8(15)13(7)9-11-12-10(16)17-9/h1-4H,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHQXTLOKNHKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)